molecular formula C6H6N2O3 B1311512 6-氧代-1,6-二氢哒嗪-3-羧酸甲酯 CAS No. 63001-30-9

6-氧代-1,6-二氢哒嗪-3-羧酸甲酯

货号 B1311512
CAS 编号: 63001-30-9
分子量: 154.12 g/mol
InChI 键: REYKVZJYIFOXTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” and its analogues has been reported in the literature . These compounds were designed and synthesized as part of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues .


Molecular Structure Analysis

The molecular structure of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methyl ester group and an oxo group . The InChI code for this compound is 1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has a molecular weight of 154.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 2 .

科学研究应用

  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the exploration of novel Xanthine Oxidase Inhibitors .
    • Methods of Application : A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported . The methods of application involve chemical synthesis and in silico studies .
    • Results : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .
  • Scientific Field: Biochemistry

    • Application : This compound has been used in the design and synthesis of a series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives .
    • Methods of Application : These derivatives were evaluated for their inhibition effects on MMP 3, MMP 12 and MMP 13 .
    • Results : The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .
  • Scientific Field: Organic Synthesis

    • Application : This compound can serve as an organic synthesis intermediate .
    • Methods of Application : It can be used in the synthesis of other organic compounds . The specific methods of application would depend on the target compound being synthesized .
    • Results : The outcomes would vary based on the specific synthesis process and the target compound .
  • Scientific Field: Pharmacokinetics

    • Application : This compound has been evaluated for its pharmacokinetic properties .
    • Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were evaluated .
    • Results : The compound was found to have high GI absorption, it is not a BBB permeant, not a P-gp substrate, and not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Scientific Field: Organic Synthesis

    • Application : This compound can serve as an organic synthesis intermediate .
    • Methods of Application : It can be used in the synthesis of other organic compounds . The specific methods of application would depend on the target compound being synthesized .
    • Results : The outcomes would vary based on the specific synthesis process and the target compound .
  • Scientific Field: Pharmacokinetics

    • Application : This compound has been evaluated for its pharmacokinetic properties .
    • Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were evaluated .
    • Results : The compound was found to have high GI absorption, it is not a BBB permeant, not a P-gp substrate, and not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

未来方向

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” and its analogues have shown promise in the treatment of acute lung injury and sepsis . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective and safer analogues.

属性

IUPAC Name

methyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKVZJYIFOXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429337
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS RN

63001-30-9
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 6
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Citations

For This Compound
10
Citations
J Liao, J Yang, X Li, C Hu, W Zhu, Y Zhou… - Journal of Medicinal …, 2023 - ACS Publications
Acute lung injury (ALI) and sepsis are both serious and complex conditions associated with high mortality, yet there are no effective treatments. Herein, we designed and synthesized a …
Number of citations: 2 pubs.acs.org
S Zhou, H Liao, C He, Y Dou, M Jiang, L Ren… - European Journal of …, 2014 - Elsevier
A series of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety were synthesized and evaluated for their in vitro cytotoxic activity against five cancer cell lines (HT-29, …
Number of citations: 35 www.sciencedirect.com
GN Ferguson, C Valant, J Horne, H Figler… - Journal of medicinal …, 2008 - ACS Publications
A pharmacophore-based screen identified 32 compounds including ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (8) as a new allosteric …
Number of citations: 61 pubs.acs.org
MG Thomas, K McGonagle, P Rowland… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need for new treatments for Chagas disease, a parasitic infection which mostly impacts South and Central America. We previously reported on the discovery of …
Number of citations: 1 pubs.acs.org
L Liu, ME Prime, MR Lee, V Khetarpal… - Journal of medicinal …, 2020 - ACS Publications
Mutant huntingtin (mHTT) protein carrying the elongated N-terminal polyglutamine (polyQ) tract misfolds and forms protein aggregates characteristic of Huntington’s disease (HD) …
Number of citations: 29 pubs.acs.org
C Ballatore, A Crowe, F Piscitelli, M James… - Bioorganic & medicinal …, 2012 - Elsevier
Previous studies demonstrated that members of the aminothienopyridazine (ATPZ) class of tau aggregation inhibitors exhibit a promising combination of in vitro activity as well as …
Number of citations: 42 www.sciencedirect.com
C Ballatore, KR Brunden, F Piscitelli… - Journal of medicinal …, 2010 - ACS Publications
Agents capable of preventing the misfolding and sequestration of the microtubule-stabilizing protein tau into insoluble fibrillar aggregates hold considerable promise for the prevention …
Number of citations: 65 pubs.acs.org
AZA Elassar, SM Al-Mousawi, MH Helal… - Pigment & Resin …, 2017 - emerald.com
Synthesis of N-substituted arylhydrazones: applying to polyester fabric as disperse dyes | Emerald Insight Books and journals Case studies Expert Briefings Open Access Advanced …
Number of citations: 4 www.emerald.com
AA Nada, NR Mohamed, AM Mahran… - Journal of Chemical …, 1997 - pubs.rsc.org
The synthesis of pyridazinone and tetrahydrocinnolinone derivatives via the reaction of phosphonium ylides with different hydrazines is accomplished; reaction of a pyridazinone …
Number of citations: 12 pubs.rsc.org
RA Mekheimer, M Abd-Elmonem… - Physical Sciences …, 2022 - degruyter.com
Both cinnolines and phthalazines are heterocyclic compounds which have a wide range of biological activities and pharmacological profiles. This work represents the recent advances …
Number of citations: 0 www.degruyter.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。